Methyl 2-(spiro[2.2]pentan-1-yl)acetate
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Overview
Description
Methyl 2-(spiro[2.2]pentan-1-yl)acetate: is an organic compound with the molecular formula C8H12O2 It is characterized by a unique spiro structure, where a spiro[22]pentane moiety is attached to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate typically involves the reaction of spiro[2.2]pentane with acetic acid or its derivatives under specific conditions. One common method is the esterification reaction, where spiro[2.2]pentane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(spiro[2.2]pentan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(spiro[2.2]pentan-1-yl)acetate is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features allow for the investigation of enzyme specificity and activity.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The spiro structure may impart unique biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(spiro[2.2]pentan-1-yl)acetate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The spiro structure may influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall reaction kinetics and outcomes.
Comparison with Similar Compounds
Spiropentane: A hydrocarbon with a similar spiro structure but lacking the ester group.
Methyl 2-(spiro[2.2]pentan-1-yl)propanoate: A compound with a similar structure but with a propanoate group instead of an acetate group.
Spiro[2.2]pentane-1-carboxylic acid: A carboxylic acid derivative of spiro[2.2]pentane.
Uniqueness: Methyl 2-(spiro[2.2]pentan-1-yl)acetate is unique due to its combination of the spiro[2.2]pentane moiety and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-(spiro[2.2]pentan-1-yl)acetate, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is an ester derivative featuring a spirocyclic framework that contributes to its distinct chemical properties. The spiro structure is known to influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with spirocyclic structures may exhibit anticancer properties. For instance, spiro compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes derivatives that demonstrated IC50 values in the low micromolar range against Src kinase, which is implicated in several cancer types .
Table 1: Biological Activity of Spiro Compounds
Compound Type | Target Kinase | IC50 (μM) | Reference |
---|---|---|---|
Aminospiroquinoline | Src | 0.9 | |
Spirooxindole β-lactam | Various | Varies |
Antimicrobial Activity
The antimicrobial efficacy of spiro compounds has also been documented. For example, certain spiroheterocycles were found to possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to standard treatments like Ethambutol .
Table 2: Antimicrobial Activity
The mechanism of action for this compound and similar compounds often involves their interaction with specific molecular targets, such as enzymes and receptors. The unique spatial arrangement of atoms in the spiro structure can enhance binding affinity and selectivity towards these targets, influencing biological outcomes.
Case Study 1: Inhibition of Src Kinase
A series of experiments conducted on various spiro derivatives demonstrated their capacity to inhibit Src kinase activity effectively. In vitro assays showed that at a concentration of 1 μM, certain derivatives significantly reduced phosphorylation levels in breast cancer cell lines, indicating potential therapeutic applications in oncology .
Case Study 2: Antimycobacterial Activity
Research focusing on the antitubercular properties of spiro compounds revealed that specific nitro-substituted variants exhibited remarkable potency against Mycobacterium tuberculosis. This finding supports the hypothesis that structural modifications can enhance biological efficacy while maintaining safety profiles .
Properties
IUPAC Name |
methyl 2-spiro[2.2]pentan-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)4-6-5-8(6)2-3-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZNLVKIHJSBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC12CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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